molecular formula C16H29N B14592117 2,6-Dimethyltetradec-6-enenitrile CAS No. 61259-62-9

2,6-Dimethyltetradec-6-enenitrile

Cat. No.: B14592117
CAS No.: 61259-62-9
M. Wt: 235.41 g/mol
InChI Key: LLPAEWFELCKNOQ-UHFFFAOYSA-N
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Description

2,6-Dimethyltetradec-6-enenitrile is an organic compound characterized by a nitrile group attached to a tetradecene chain with two methyl groups at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyltetradec-6-enenitrile typically involves the alkylation of a suitable nitrile precursor with a 2,6-dimethylalkene. One common method is the reaction of 2,6-dimethylhex-1-ene with a nitrile compound under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyltetradec-6-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines or aldehydes, depending on the reducing agent used.

    Substitution: The double bond in the tetradecene chain can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.

    Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines or aldehydes.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

2,6-Dimethyltetradec-6-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyltetradec-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyltetradec-6-enamide: Similar structure but with an amide group instead of a nitrile.

    2,6-Dimethyltetradec-6-enoic acid: Contains a carboxylic acid group instead of a nitrile.

    2,6-Dimethyltetradec-6-enol: Features a hydroxyl group in place of the nitrile.

Properties

CAS No.

61259-62-9

Molecular Formula

C16H29N

Molecular Weight

235.41 g/mol

IUPAC Name

2,6-dimethyltetradec-6-enenitrile

InChI

InChI=1S/C16H29N/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,16H,4-10,12-13H2,1-3H3

InChI Key

LLPAEWFELCKNOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C(C)CCCC(C)C#N

Origin of Product

United States

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